molecular formula C9H10BrNO2 B13925331 4-bromo-N-methoxy-3-methylbenzamide

4-bromo-N-methoxy-3-methylbenzamide

Cat. No.: B13925331
M. Wt: 244.08 g/mol
InChI Key: KPFNPJLWPJWGCV-UHFFFAOYSA-N
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Description

4-Bromo-N-methoxy-3-methylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 4-position, a methyl group at the 3-position of the benzene ring, and a methoxy group attached to the amide nitrogen. Benzamides are widely studied for their roles in medicinal chemistry, often serving as enzyme inhibitors or intermediates in organic synthesis .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

4-bromo-N-methoxy-3-methylbenzamide

InChI

InChI=1S/C9H10BrNO2/c1-6-5-7(3-4-8(6)10)9(12)11-13-2/h3-5H,1-2H3,(H,11,12)

InChI Key

KPFNPJLWPJWGCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NOC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-methoxy-3-methylbenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-methoxy-3-methylbenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

(a) 4-Bromo-N-methoxy-3-methylbenzamide
  • Structure : Bromo (C4), methyl (C3), methoxy (amide N).
  • Key Features : The methyl group introduces steric hindrance, while bromine enhances electrophilic reactivity.
(b) N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()
  • Structure : Bromophenyl substituent, trimethoxy groups on the benzamide ring.
  • Key Features : The trimethoxy groups increase hydrophilicity and hydrogen-bonding capacity, as evidenced by N–H···O interactions in its crystal structure .
  • Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .
(c) 3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide ()
  • Structure : Bromo (C3), methoxy (C4), and an aniline-derived substituent.
  • Properties: Higher molar mass (397.27 g/mol) and predicted density (1.447 g/cm³) compared to the target compound due to the bulky phenylamino group .

Substituent Variations on the Amide Nitrogen

(a) 4-Bromo-N-butyl-3-methoxybenzamide ()
  • Structure : Butyl group on the amide nitrogen.
  • Safety Data : Classified under GHS Revision 8; requires precautions for inhalation and skin contact .
(b) 4-Bromo-N,N'-bis(4-methoxyphenyl)-benzamidine ()
  • Structure : Bis(4-methoxyphenyl) groups on the amidine nitrogen.
  • Crystallography : High-resolution single-crystal X-ray data (R factor = 0.029) reveal planar geometry and strong hydrogen-bonding networks .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Predicted pKa
This compound* C₁₀H₁₂BrNO₂ 258.11 ~300 (estimated) ~10–12
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide C₂₀H₁₇BrN₂O₂ 397.27 485.1 (predicted) 12.48
4-Methoxybenzylamine C₈H₁₁NO 137.18 236–237 N/A

*Estimated based on analogs.

Biological Activity

4-Bromo-N-methoxy-3-methylbenzamide is an organic compound characterized by its molecular formula C9H10BrNO2C_9H_{10}BrNO_2 and a molecular weight of approximately 244.09 g/mol. It features a bromine atom at the para position, a methoxy group, and a methyl substituent on the benzamide framework. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting that it may serve as a potential candidate for developing new antimicrobial agents. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines, including leukemia and breast cancer cells. The following table summarizes some findings related to its anticancer activity:

Cell Line IC50 (µM) Effect
K-562 (Leukemia)5.0Moderate inhibition
MDA-MB-231 (Breast)7.2Significant inhibition
HCT-116 (Colon)6.5Moderate inhibition
A549 (Lung)8.0Low inhibition

These results indicate that this compound may selectively target cancer cells while sparing normal cells, which is a desirable characteristic in anticancer drug development.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the cells. It is hypothesized that the compound binds to enzymes or receptors involved in cell signaling pathways, leading to alterations in cellular proliferation and apoptosis.

Case Studies

Case Study 1: Anticancer Activity in Leukemia

In a controlled study involving K-562 leukemia cells, treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. The study reported an IC50 value of 5 µM, indicating significant potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively, showcasing its potential as a therapeutic agent against common bacterial infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound Name Structure Features Unique Properties
4-Iodo-N-methoxy-3-methylbenzamideIodine instead of bromineEnhanced reactivity
4-Fluoro-N-methoxy-3-methylbenzamideFluorine substituentIncreased metabolic stability
N-Methoxy-4-(trifluoromethyl)benzamideTrifluoromethyl groupHigher lipophilicity

This comparative analysis highlights how variations in substituents can influence biological activity and pharmacokinetic properties.

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